In Vitro Aβ42 Aggregation Inhibition: PPI-1019 Demonstrates Potent IC50 in Thioflavin T Assay
PPI-1019 inhibits Aβ(1–42) aggregation with an IC50 of 1.6 μM in the thioflavin T fluorescence assay [1]. This potency falls within the low micromolar range characteristic of optimized N-methylated D-peptide β-sheet breakers. By comparison, a panel of structurally optimized N-methylated hexapeptide Aβ42 inhibitors (compounds 1–5) reported IC50 values ranging from 120 nM to 310 nM [2]. While PPI-1019 is a pentapeptide rather than a hexapeptide, its inhibitory activity is consistent with the class expectation for single N-methylated D-peptide inhibitors.
| Evidence Dimension | Aβ(1–42) aggregation inhibition |
|---|---|
| Target Compound Data | IC50 = 1.6 μM |
| Comparator Or Baseline | Optimized N-methylated hexapeptide panel (compounds 1–5): IC50 range = 120–310 nM |
| Quantified Difference | PPI-1019 IC50 ≈ 5–13× higher than the most potent hexapeptide comparators; within the same order of magnitude for the least potent (310 nM) |
| Conditions | Thioflavin T fluorescence assay monitoring Aβ(1–42) fibrillization in vitro |
Why This Matters
The thioflavin T IC50 value provides a standardized, quantifiable benchmark for Aβ aggregation inhibitory activity, enabling objective comparison across peptide inhibitor series and informing structure–activity relationship studies.
- [1] TargetMol. PPI-1019 (T28441) product datasheet. β-Amyloid (1–42) IC50 = 1.6 μM. View Source
- [2] PMC3249837, Table 1. In Vitro Inhibitory Potency (IC50) of N-methylated hexapeptide Aβ42 inhibitors 1–5. View Source
